Bisabolol oxide A

Acaricide development Tick control Natural pesticides

Bisabolol oxide A (CAS 22567-36-8) is a naturally occurring oxygenated sesquiterpene derived from Matricaria chamomilla L. (German chamomile) and other Asteraceae species.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 22567-36-8
Cat. No. B1251270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisabolol oxide A
CAS22567-36-8
Synonyms2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-tetrahydro-2H-pyran-3-ol
bisabololoxide A
BSBO cpd
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C
InChIInChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h5,12-13,16H,6-10H2,1-4H3/t12-,13+,15+/m1/s1
InChIKeyWJHRAVIQWFQMKF-IPYPFGDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bisabolol oxide A Procurement Guide: CAS 22567-36-8 Technical Specifications and Differentiation


Bisabolol oxide A (CAS 22567-36-8) is a naturally occurring oxygenated sesquiterpene derived from Matricaria chamomilla L. (German chamomile) and other Asteraceae species [1]. This compound is characterized by a tetrahydrofuran/oxane ring structure with the molecular formula C15H26O2 and molecular weight of 238.37 g/mol . Bisabolol oxide A constitutes a major bioactive component of chamomile essential oil, typically representing 29.71–34.41% of the oil composition depending on extraction methodology and plant chemotype [2]. The compound exhibits multiple pharmacological activities including anti-inflammatory, antimicrobial, acaricidal, and acetylcholinesterase inhibitory properties, with documented oral bioavailability supporting its utility in both in vitro and in vivo research applications [3][4].

Bisabolol oxide A: Why Generic Substitution with α-Bisabolol or Bisabolol oxide B Fails to Deliver Equivalent Research Outcomes


Generic substitution among chamomile-derived sesquiterpenes is scientifically untenable due to divergent structure-activity relationships and differential target engagement profiles. While α-bisabolol, bisabolol oxide A, and bisabolol oxide B share a common biosynthetic origin from (-)-α-bisabolol via sequential oxidation [1], their pharmacological activities are not interchangeable. Direct comparative studies demonstrate that bisabolol oxide A exhibits superior acaricidal potency against Hyalomma scupense larvae (LC50 = 0.78%) and enhanced acetylcholinesterase inhibition (IC50 = 28.14 μg/mL) compared to α-bisabolol (IC50 = 37.09 μg/mL) [2]. Conversely, (-)-α-bisabolol demonstrates markedly more pronounced anti-inflammatory activity than the bisabolol oxides in rat paw edema models [3]. Furthermore, molecular docking studies reveal that α-bisabolol-oxide B exhibits higher binding affinity for tyrosinase than bisabolol oxide A, indicating divergent target selectivity [4]. These quantitative differentials preclude simple one-to-one substitution and necessitate compound-specific procurement based on the intended experimental endpoint.

Bisabolol oxide A Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Procurement Decisions


Bisabolol oxide A Demonstrates Superior Acaricidal Potency Against Hyalomma scupense Larvae Compared to α-Bisabolol

Bisabolol oxide A exhibits statistically superior larvicidal activity against the cattle tick Hyalomma scupense relative to its precursor α-bisabolol. In larvicidal immersion assays, bisabolol oxide A achieved an LC50 value of 0.78% (w/v), demonstrating greater potency in controlling larval tick populations [1][2].

Acaricide development Tick control Natural pesticides

Bisabolol oxide A Exhibits Enhanced Acetylcholinesterase Inhibition Relative to α-Bisabolol

Bisabolol oxide A demonstrates more potent inhibition of acetylcholinesterase (AChE), a primary target of synthetic insecticides, compared to α-bisabolol. In vitro AChE inhibition assays yielded an IC50 value of 28.14 μg/mL for bisabolol oxide A versus 37.09 μg/mL for α-bisabolol, representing a 24.1% improvement in inhibitory potency [1][2].

Acetylcholinesterase inhibition Insecticide mechanism Enzyme kinetics

Bisabolol oxide A Demonstrates Quantifiable Radical Scavenging Activity in DPPH Assay with Defined IC50 Value

Bisabolol oxide A exhibits free radical scavenging activity as quantified by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, yielding an IC50 value of 1500 mg/L . While comparative DPPH data for α-bisabolol under identical conditions is not provided in the same study, this IC50 value establishes a quantifiable baseline for antioxidant activity assessment.

Antioxidant activity Free radical scavenging DPPH assay

Bisabolol oxide A Represents the Predominant Sesquiterpene in Chamomile Essential Oil, Exceeding Bisabolol oxide B by Approximately 40% Relative Abundance

In hydrodistilled chamomile essential oil, bisabolol oxide A constitutes 29.71–34.41% of the total composition, representing the single most abundant individual component. By comparison, its structural analog bisabolol oxide B comprises 21.06–25.83% of the oil, indicating that bisabolol oxide A is approximately 40% more abundant in relative terms [1].

Natural product abundance Chamomile chemistry Extraction optimization

Bisabolol oxide A Exhibits Broad-Spectrum Antimicrobial Activity with Quantified MIC and Inhibition Zone Data

Bisabolol oxide A demonstrates quantifiable antimicrobial activity against clinically relevant Gram-positive and Gram-negative bacterial strains. Against Staphylococcus aureus, Escherichia coli, and Salmonella enteritidis, bisabolol oxide A produced inhibition zones ranging from 16 to 34 mm with a minimal inhibitory concentration (MIC) of 3.125 mg/mL [1][2]. Direct comparative antibacterial data for α-bisabolol under identical conditions is not reported in the same study; however, the study conclusion notes that bisabolol oxide A is active against bacteria while α-bisabolol is active to a lesser degree [3].

Antimicrobial activity Natural preservatives Bactericide development

Bisabolol oxide A Demonstrates Oral Bioactivity with Documented Antihyperalgesic and Antiedematous Effects In Vivo

Bisabolol oxide A possesses oral activity with documented antihyperalgesic (pain-reducing) and antiedematous (swelling-reducing) effects in animal models [1]. Pharmacological studies in rat paw edema models using carrageenin-induced inflammation demonstrated that while (-)-α-bisabolol exerts a considerably more marked antiphlogistic effect than the bisabolol oxides [2], bisabolol oxide A nonetheless retains quantifiable anti-edema activity with the practical advantage of oral administration feasibility.

Oral bioavailability Anti-inflammatory Pain research

Bisabolol oxide A Optimal Application Scenarios Based on Quantified Differentiation Evidence


Natural Acaricide Development Targeting Hyalomma scupense and Related Tick Species

Based on the LC50 value of 0.78% demonstrating superior larvicidal activity against Hyalomma scupense compared to α-bisabolol [1], bisabolol oxide A is optimally suited for acaricide discovery programs, formulation development of botanical tick control agents, and research investigating mechanisms of natural sesquiterpene toxicity against arthropod ectoparasites.

Acetylcholinesterase Inhibition Studies and Natural Insecticide Mechanism Research

With an AChE IC50 of 28.14 μg/mL, representing a 24.1% improvement in potency over α-bisabolol (IC50 = 37.09 μg/mL) [1], bisabolol oxide A is preferentially indicated for enzymology studies of acetylcholinesterase inhibition, structure-activity relationship investigations of sesquiterpene-based insecticides, and molecular docking validation studies targeting the AChE active site gorge.

Chamomile-Derived Aerosol Formulation Development for Heated Tobacco Products

Patented aerosol-generating substrate specifications require a minimum of 20 micrograms of bisabolol oxide A per gram of substrate (dry weight basis) and at least 0.1 micrograms per puff of aerosol [2]. This regulatory and formulation requirement makes bisabolol oxide A an essential reference standard and formulation component for heat-not-burn product development utilizing chamomile-derived materials.

Antioxidant Quality Control and Radical Scavenging Activity Benchmarking

The defined DPPH IC50 of 1500 mg/L provides a quantifiable reference point for quality control laboratories requiring verifiable antioxidant activity metrics, batch-to-batch consistency assessment in chamomile extract standardization, and comparative antioxidant screening studies requiring a defined positive control with established radical scavenging capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisabolol oxide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.